2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
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Overview
Description
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with pyridine and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine typically involves multi-step reactions. One common method includes the reaction of pyridine-4-carbaldehyde with 2-iodoaniline in the presence of a palladium catalyst and triethylamine in refluxing toluene . This is followed by further functionalization steps to introduce the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoroacetic acid for nucleophilic substitutions, and hydrogen gas for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyridine or quinazoline rings.
Scientific Research Applications
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to modulate enzyme activity and receptor interactions
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including changes in cell signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: This compound shares the pyrrolidine moiety and has similar pharmacological activities.
2-(pyridin-4-yl)quinoline: This compound has a similar quinazoline core and pyridine substitution.
Uniqueness
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is unique due to its specific combination of pyridine, pyrrolidine, and quinazoline moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.
Properties
IUPAC Name |
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-2-6-17-16(5-1)19(21-11-14-24-12-3-4-13-24)23-18(22-17)15-7-9-20-10-8-15/h1-2,5-10H,3-4,11-14H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSLOHREJORAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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